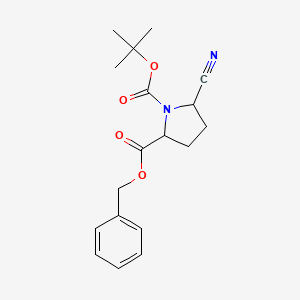
4,4'-Methylenediresorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenediresorcinol is an organic compound with the chemical formula C13H12O4. It is also known as 4,4’-Methylenebis(1,3-benzenediol). This compound is characterized by the presence of two resorcinol units linked by a methylene bridge. It is a white crystalline solid that is soluble in organic solvents and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenediresorcinol typically involves the condensation of resorcinol with formaldehyde under acidic or basic conditions. The reaction can be represented as follows:
2C6H4(OH)2+CH2O→C13H12O4+H2O
The reaction is usually carried out at elevated temperatures to facilitate the formation of the methylene bridge.
Industrial Production Methods: In industrial settings, the production of 4,4’-Methylenediresorcinol involves large-scale condensation reactions using resorcinol and formaldehyde. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Methylenediresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy compounds.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydroxy compounds
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
4,4’-Methylenediresorcinol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of skin disorders.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenediresorcinol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound can also interact with enzymes and proteins, modulating their activity and function.
Comparación Con Compuestos Similares
4,4’-Methylenediresorcinol can be compared with other similar compounds, such as:
Resorcinol: While resorcinol has two hydroxyl groups on a benzene ring, 4,4’-Methylenediresorcinol has two resorcinol units linked by a methylene bridge, making it more complex and versatile.
4-Hexylresorcinol: This compound has a hexyl group attached to the resorcinol ring, giving it different chemical properties and applications.
Uniqueness: The presence of the methylene bridge in 4,4’-Methylenediresorcinol imparts unique chemical and physical properties, making it suitable for specific applications that other resorcinol derivatives may not be able to fulfill.
Propiedades
Fórmula molecular |
C13H12O4 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
4-[(2,4-dihydroxyphenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H12O4/c14-10-3-1-8(12(16)6-10)5-9-2-4-11(15)7-13(9)17/h1-4,6-7,14-17H,5H2 |
Clave InChI |
FNFYXIMJKWENNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)CC2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B12289567.png)
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12289570.png)
![1-[2-[(1-Oxo-1-propan-2-yloxypentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12289573.png)
![12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B12289574.png)
![cobalt(3+);3-[(5Z,9Z,14Z)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate;cyanide](/img/structure/B12289580.png)
![[(6-Methoxyquinolin-4-yl)-(5-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl] acetate](/img/structure/B12289586.png)





